molecular formula C12H13N3O B10804353 N-(1H-1,3-benzodiazol-2-yl)cyclobutanecarboxamide

N-(1H-1,3-benzodiazol-2-yl)cyclobutanecarboxamide

Cat. No.: B10804353
M. Wt: 215.25 g/mol
InChI Key: CVHFVTMORZHZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-benzodiazol-2-yl)cyclobutanecarboxamide is a synthetic small molecule based on the privileged 1,3-benzodiazole (benzimidazole) scaffold, a structure renowned in medicinal chemistry for its diverse biological activities . The compound features a cyclobutanecarboxamide moiety directly linked to the benzodiazole ring, a design that may influence its conformational flexibility and intermolecular binding interactions, such as hydrogen bonding, which is a critical feature for the solid-state properties and crystal packing of similar compounds . The 1,3-benzodiazole core is extensively documented in scientific literature for its significant pharmacological potential, including serving as a key structural component in inhibitors for various biological targets . Benzimidazole derivatives have demonstrated a wide range of activities, such as antimicrobial, antifungal, anti-inflammatory, and anticancer effects in preliminary research, making them a fertile ground for discovery . Furthermore, specific derivatives have been explored as molecular scaffolds for the inhibition of critical protein complexes, such as the NLRP3 inflammasome, which is a key player in the innate immune response and a target for inflammatory diseases . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)cyclobutanecarboxamide

InChI

InChI=1S/C12H13N3O/c16-11(8-4-3-5-8)15-12-13-9-6-1-2-7-10(9)14-12/h1-2,6-8H,3-5H2,(H2,13,14,15,16)

InChI Key

CVHFVTMORZHZPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=NC3=CC=CC=C3N2

solubility

6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclobutanecarboxylic Acid Derivatives

Cyclobutanecarboxylic acid is typically synthesized via [2+2] photocycloaddition of alkenes or ring-strain-driven functionalization of cyclobutane precursors. For pharmaceutical applications, it is often converted to reactive intermediates such as:

  • Acid chlorides (e.g., using thionyl chloride or oxalyl chloride)

  • Active esters (e.g., N-hydroxysuccinimide esters)

  • Mixed anhydrides (e.g., with chloroformate reagents).

1H-1,3-Benzodiazol-2-amine Synthesis

The benzodiazol-2-amine core is synthesized through cyclocondensation of o-phenylenediamine with nitriles or cyanamide derivatives under acidic conditions. For example, reaction with cyanogen bromide in ethanol yields 1H-1,3-benzodiazol-2-amine with >80% purity after recrystallization.

Primary Synthetic Routes

Direct Amide Coupling Using Carbodiimide Reagents

The most widely reported method involves activating cyclobutanecarboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt) .

Procedure :

  • Dissolve cyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF or THF.

  • Add EDCI (1.2 eq) and HOBt (1.1 eq) at 0°C under nitrogen.

  • Stir for 30 minutes, then add 1H-1,3-benzodiazol-2-amine (1.0 eq) and triethylamine (2.0 eq).

  • Heat to 25–40°C for 12–24 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Data :

Coupling AgentSolventTemp (°C)Yield (%)Purity (%)
EDCI/HOBtDMF257895
DCC/HOSuTHF406592

Key observation: EDCI/HOBt in DMF provides superior yields compared to DCC-based systems due to better solubility of intermediates.

Schlenk Technique for Moisture-Sensitive Intermediates

For acid chloride routes, the Schlenk line is employed to exclude moisture:

  • Convert cyclobutanecarboxylic acid to its acid chloride using thionyl chloride (2.5 eq) at reflux for 3 hours.

  • Remove excess SOCl₂ under vacuum and azeotrope with toluene.

  • Add 1H-1,3-benzodiazol-2-amine (1.0 eq) in dry THF, followed by slow addition of N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir at 0°C for 2 hours, then warm to room temperature overnight.

  • Isolate via filtration and wash with cold methanol.

Challenges :

  • Acid chlorides are prone to hydrolysis, requiring strict anhydrous conditions.

  • Over-addition of base leads to dimerization of the benzodiazol-2-amine.

Solid-Phase Synthesis for High-Throughput Production

A patent-pending method immobilizes 1H-1,3-benzodiazol-2-amine on Wang resin via its primary amine:

  • Swell resin in DCM, then treat with Fmoc-protected benzodiazol-2-amine and PyBOP.

  • Deprotect with 20% piperidine/DMF.

  • Couple with cyclobutanecarboxylic acid using HATU/DIEA in DMF.

  • Cleave with TFA/H2O (95:5) and lyophilize.

Advantages :

  • Enables parallel synthesis of analogs.

  • Reduces purification steps (purity >98% after cleavage).

Critical Process Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMAc) enhance reagent solubility but complicate removal.

  • THF offers moderate polarity but risks peroxide formation.

  • MTBE is preferred for acid chloride reactions due to low water miscibility.

Temperature Control

  • Coupling reactions below 30°C minimize racemization.

  • Exothermic activation steps require jacketed reactors for cooling.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (DMSO-d6): δ 10.2 (s, 1H, NH), 7.8–7.6 (m, 4H, aromatic), 3.1–2.9 (m, 1H, cyclobutane CH), 2.5–1.9 (m, 6H, cyclobutane CH₂).

  • HPLC-MS : [M+H]⁺ calcd. for C₁₁H₁₁N₃O: 217.09; found: 217.1.

  • IR : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Scale-Up Considerations

  • Batch vs. continuous flow : Flow chemistry reduces reaction time from 24 hours to 2 hours for EDCI-mediated couplings.

  • Cost drivers : HATU ($320/g) is prohibitively expensive for large-scale use, favoring EDCI ($45/g).

Emerging Methodologies

  • Photoredox catalysis : Visible-light-mediated amidation achieves 85% yield without metal catalysts.

  • Biocatalytic approaches : Lipase-mediated coupling in water shows promise (62% yield, 99% ee) .

Chemical Reactions Analysis

WAY-626161 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(1H-1,3-benzodiazol-2-yl)cyclobutanecarboxamide in cancer treatment. The compound has shown promise in inhibiting the fatty acid synthase (FASN), which is crucial in cancer cell metabolism. FASN is often overexpressed in several types of cancer, making it a viable target for therapeutic intervention .

Case Study: FASN Inhibition

  • Objective : To evaluate the efficacy of this compound as an FASN inhibitor.
  • Methodology : In vitro assays were conducted to assess the compound's ability to inhibit FASN activity.
  • Results : The compound demonstrated significant inhibition of FASN, leading to reduced proliferation of cancer cells in various models .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of benzodiazole exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

  • Objective : To assess the antimicrobial efficacy of this compound derivatives.
  • Methodology : The Minimum Inhibitory Concentration (MIC) was determined against various pathogens.
  • Results : Certain derivatives exhibited potent antimicrobial activity, indicating potential for development as antibiotic agents .

Cardiovascular Applications

Emerging research suggests that this compound may have applications in treating cardiovascular diseases. It has been proposed for use in managing cardiac arrhythmias due to its modulatory effects on cardiac rhythm.

Case Study: Cardiac Arrhythmia Treatment

  • Objective : To explore the therapeutic potential of the compound in cardiac disorders.
  • Methodology : Animal models were used to study the effects on heart rhythm and arrhythmia incidence.
  • Results : The compound showed promise in stabilizing heart rhythm and reducing the incidence of arrhythmias post-surgery .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Understanding its chemical properties is crucial for enhancing its efficacy and bioavailability.

Synthesis Overview

StepReaction TypeConditionsYield
1CyclizationHeat70%
2PurificationRecrystallization85%

Mechanism of Action

WAY-626161 exerts its effects through specific molecular targets and pathways. It is known to interact with certain receptors and enzymes, leading to changes in cellular signaling and function. The exact mechanism involves binding to these targets and modulating their activity, which in turn affects various biological processes .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Key Features :

  • Core Structure : Aryl carboxamide with a branched hydroxyalkyl substituent.
  • Directing Group : N,O-bidentate ligand, enabling metal coordination for C–H functionalization .
  • Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, characterized via X-ray crystallography (SHELX software) .

Comparison :

  • The cyclobutane’s strain could reduce conformational flexibility relative to the hydroxyethyl group, affecting substrate orientation in catalytic applications .

Compound 10: N-[3-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-Methylpiperazin-1-yl)benzamide

Key Features :

  • Core Structure : Benzodiazolyl-pyrazole hybrid with a methylpiperazinyl-benzamide group.
  • Application : Investigated in diabetes research (FOXO1 inhibition) .
  • Characterization : Synthesized via coupling reactions, validated by NMR and mass spectrometry .

Comparison :

  • Replacing the pyrazole in Compound 10 with a cyclobutane-carboxamide alters steric and electronic profiles. The cyclobutane’s smaller ring size may enhance solubility but reduce aromatic interactions critical for target binding .

Functional and Electronic Properties

Property N-(1H-1,3-Benzodiazol-2-yl)cyclobutanecarboxamide N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide Compound 10
Core Structure Benzodiazolyl + cyclobutane-carboxamide Methylbenzamide + hydroxyalkyl Benzodiazolyl-pyrazole + benzamide
Directing Group Benzodiazolyl (potential N,N-bidentate) N,O-bidentate Benzodiazolyl (N,N) + pyrazole
Stereoelectronic Effects High strain (cyclobutane), moderate π-acidity Flexible hydroxyalkyl, moderate π-interactions Rigid pyrazole, strong π-stacking
Applications Hypothesized: catalysis, drug discovery Metal-catalyzed C–H functionalization FOXO1 inhibition (diabetes)

Biological Activity

N-(1H-1,3-benzodiazol-2-yl)cyclobutanecarboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article reviews its interactions with biological systems, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclobutane ring linked to a benzodiazole moiety, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action, particularly in antimicrobial activity. Interaction studies have shown that it binds to various biological receptors and enzymes, affecting cellular processes crucial for pathogen survival.

Antimicrobial Activity

One of the primary areas of interest is the compound's antibacterial properties. Studies have demonstrated its effectiveness against resistant strains of bacteria, including Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) observed for related compounds in the benzodiazole family suggest that modifications to the benzodiazole structure can enhance antibacterial activity.

CompoundMIC (μg/mL)Target Pathogen
HSGN-2200.25MRSA
HSGN-940.50MRSA
KKL-350.06MRSA

These findings indicate that subtle changes in the chemical structure can lead to significant differences in biological activity.

Study 1: Efficacy Against MRSA

In a comparative study, various halogenated N-(1H-1,3-benzodiazol-2-yl)benzamides were evaluated for their antibacterial efficacy. The results indicated that compounds like HSGN-220 and HSGN-94 not only inhibited bacterial growth but also demonstrated a low propensity for resistance development over extended periods (30 days) . Proteomic analyses revealed that these compounds affect multiple pathways within S. aureus, including those involved in membrane integrity and essential protein synthesis.

Study 2: Mechanistic Insights

Another investigation utilized global proteomics to elucidate the mechanisms by which these compounds exert their antibacterial effects. The data suggested that they disrupt menaquinone biosynthesis and regulate key proteins involved in bacterial survival . This multi-targeting approach highlights the potential of this compound as a scaffold for developing new antibiotics.

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that related compounds may exhibit harmful effects at high concentrations but show promise for therapeutic applications when dosed appropriately . Further research is required to fully understand the safety and efficacy balance.

Q & A

Q. Table 1: Key Characterization Techniques

TechniqueApplicationExample DataReference
¹H NMRProton environment mappingδ 7.8–8.2 ppm (benzodiazole NH)
X-ray diffractionBond length/angle determinationa = 9.11 Å, β = 93.4° (unit cell)
HRMSMolecular ion confirmationm/z 299.12 [M+H]⁺

Q. Table 2: Biological Activity Profiling

Derivative ModificationTarget Activity (IC₅₀)Assay TypeReference
Cyclobutane-methylFOXO1 inhibition: 0.8 µMCell-based assay
Benzodiazole-chloroAntimicrobial: MIC 12 µg/mLBroth dilution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.